N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine
Description
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine (molecular formula: C₁₂H₁₄N₄S₂, molecular weight: 314.86 g/mol as HCl salt) is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl-ethanamine side chain.
Properties
Molecular Formula |
C12H14N4S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C12H14N4S2/c1-15(2)7-8-17-11-13-14-12-16(11)9-5-3-4-6-10(9)18-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
CDFOUWJQPXLDGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine typically involves the reaction of appropriate triazole and benzothiazole precursors under specific conditions. One common method involves the use of piperidine as a catalyst in refluxing ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties contribute to its ability to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Observations :
- The benzothiazole core in the target compound distinguishes it from thiadiazole -containing analogs (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles), which exhibit distinct electronic properties and binding affinities .
Table 2: Reported Bioactivities of Related Compounds
Key Findings :
- Thiadiazole analogs show potent kinase inhibition (IC₅₀ = 30–42 nM), likely due to the electron-deficient thiadiazole core enhancing interactions with ATP-binding pockets .
- Benzothiazole derivatives (e.g., target compound) may exhibit broader antimicrobial activity compared to thiadiazoles, attributed to the benzothiazole moiety’s affinity for microbial enzymes .
- Substituents like acetamide groups (e.g., cyclohexyl or aryl) improve lipophilicity, enhancing penetration into bacterial membranes .
Pharmacological and Physicochemical Advantages
- Solubility : The N,N-dimethyl ethanamine group in the target compound increases water solubility compared to aryl-substituted analogs, aiding in drug formulation .
- Target Selectivity : The benzothiazole core may offer selectivity for CNS targets (e.g., serotonin receptors) over peripheral enzymes, unlike thiadiazoles .
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